methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate
Overview
Description
Methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate is a synthetic organic compound characterized by its unique thiazole ring structure, which is substituted with a fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-fluoroacetophenone can react with thiourea in the presence of a base such as sodium ethoxide to form the thiazole ring.
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Introduction of the Carbamate Group: : The thiazole derivative is then reacted with methyl chloroformate in the presence of a base like triethylamine to introduce the carbamate group. This step typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
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Substitution: : The fluorophenyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (e.g., Br2 in FeBr3).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, halo, or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are key structural features that enable binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate: Similar structure but with a chlorine atom instead of fluorine.
Methyl [4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate: Similar structure but with a bromine atom instead of fluorine.
Methyl [4-(4-methylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a more attractive candidate for various applications compared to its analogs.
Properties
IUPAC Name |
methyl N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-7-10(8-3-5-9(13)6-4-8)14-11(18-7)15-12(16)17-2/h3-6H,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMKREPJGLMOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)OC)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24791136 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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